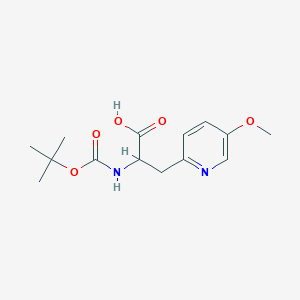
3-(5-METHOXYPYRIDIN-2-YL)-N-BOC-DL-ALANINE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-METHOXYPYRIDIN-2-YL)-N-BOC-DL-ALANINE is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a methoxy-substituted pyridine ring, and a propionic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-METHOXYPYRIDIN-2-YL)-N-BOC-DL-ALANINE typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.
Methoxylation: The methoxy group is introduced via methylation using reagents like methyl iodide or dimethyl sulfate.
Formation of the Propionic Acid Moiety: The propionic acid group is introduced through a carboxylation reaction using carbon dioxide or a carboxylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyridine ring or the carboxyl group, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring or the Boc-protected amino group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Alcohols, amines.
Substitution Products: Halogenated derivatives, substituted pyridines.
科学研究应用
Chemistry
Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.
Protecting Group Chemistry: The Boc group is commonly used to protect amino groups during multi-step syntheses.
Biology
Peptide Synthesis: Utilized in the synthesis of peptides and proteins due to its amino acid structure.
Enzyme Inhibition Studies: Studied for its potential to inhibit specific enzymes.
Medicine
Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Material Science: Used in the development of new materials with specific properties.
Catalysis: Explored as a catalyst or catalyst precursor in various chemical reactions.
作用机制
The mechanism of action of 3-(5-METHOXYPYRIDIN-2-YL)-N-BOC-DL-ALANINE depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The Boc group can be cleaved under acidic conditions, revealing the free amino group, which can then participate in further reactions.
相似化合物的比较
Similar Compounds
2-tert-Butoxycarbonylamino-3-(pyridin-2-yl)-propionic acid: Lacks the methoxy group, leading to different reactivity and applications.
2-tert-Butoxycarbonylamino-3-(5-methyl-pyridin-2-yl)-propionic acid: Contains a methyl group instead of a methoxy group, affecting its chemical properties.
Uniqueness
3-(5-METHOXYPYRIDIN-2-YL)-N-BOC-DL-ALANINE is unique due to the presence of the methoxy group on the pyridine ring, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.
属性
分子式 |
C14H20N2O5 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC 名称 |
3-(5-methoxypyridin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H20N2O5/c1-14(2,3)21-13(19)16-11(12(17)18)7-9-5-6-10(20-4)8-15-9/h5-6,8,11H,7H2,1-4H3,(H,16,19)(H,17,18) |
InChI 键 |
UAQXYMNJNCIQAN-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)OC)C(=O)O |
规范 SMILES |
CC(C)(C)OC(=O)NC(CC1=NC=C(C=C1)OC)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


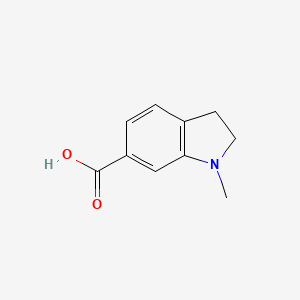

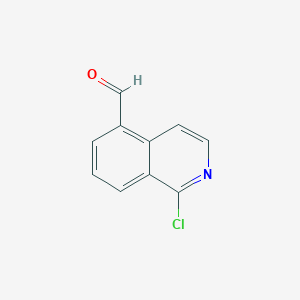
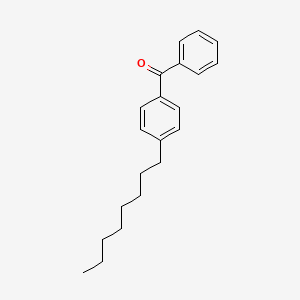
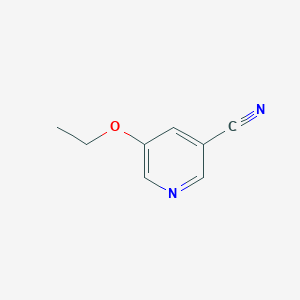

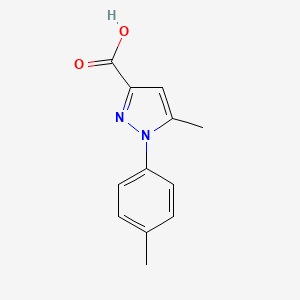
![[(2R,3R,4S,5R)-6-Pent-4-enoxy-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B1647543.png)
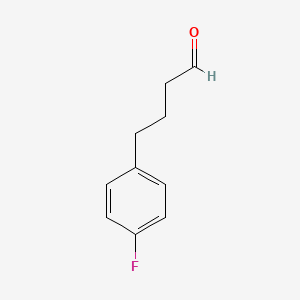
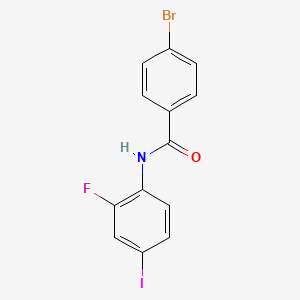
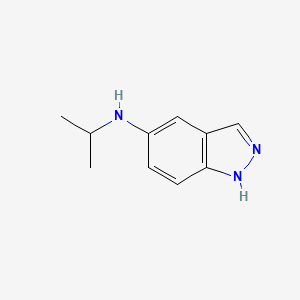
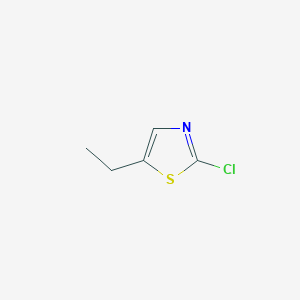
![(2S)-3-[4-(2,6-Dimethoxyphenyl)phenyl]-2-[(tert-butoxy)carbonylamino]propanoic acid](/img/structure/B1647558.png)
![1,3,8-Triazaspiro[4.5]dec-1-en-4-one](/img/structure/B1647559.png)
